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Compound of Interest

Compound Name:

3-amino-N,N-

dimethylpropanamide

hydrochloride

CAS No.: 173336-89-5

Cat. No.: B3109468 Get Quote

Introduction: A Versatile Linker for Advanced
Surface Engineering
The strategic modification of material surfaces is a cornerstone of modern materials science,

enabling the enhancement of biocompatibility, the modulation of interfacial properties, and the

creation of platforms for targeted drug delivery and diagnostics.[1][2][3] Within the toolkit of

surface chemistry, small, functional molecules play a pivotal role. 3-amino-N,N-
dimethylpropanamide hydrochloride is one such molecule, offering a unique combination of

a reactive primary amine and a stable, hydrophilic N,N-dimethylpropanamide terminus.

This compound, with the chemical formula C5H13ClN2O[4], serves as an effective linker

molecule. Its primary amine group provides a reactive handle for covalent attachment to a wide

variety of material surfaces, particularly those bearing carboxyl, epoxy, or aldehyde

functionalities. Once immobilized, the N,N-dimethylamide group projects outwards,

transforming the substrate's surface chemistry. This modification can impart increased

hydrophilicity, reduce non-specific protein adsorption, and alter the surface charge, which are

critical improvements for biomaterials and nanoparticles intended for in-vivo applications.[1]
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These application notes provide a comprehensive technical guide for researchers, scientists,

and drug development professionals on the theory and practice of using 3-amino-N,N-
dimethylpropanamide hydrochloride for surface modification. We will delve into the

mechanistic principles, provide detailed, field-proven protocols, and discuss essential

characterization techniques to validate successful modification.

Compound Property Value Source

IUPAC Name

3-amino-N,N-

dimethylpropanamide;hydrochl

oride

PubChem[4]

CAS Number 173336-89-5 PubChem[4]

Molecular Formula C5H13ClN2O PubChem[4]

Molecular Weight 152.62 g/mol PubChem[4]

Key Functional Groups
Primary Amine (-NH2), Tertiary

Amide (-C(O)N(CH3)2)
N/A

Mechanism of Covalent Immobilization
The utility of 3-amino-N,N-dimethylpropanamide hydrochloride lies in the robust reactivity of

its terminal primary amine. This group readily participates in nucleophilic addition or substitution

reactions, forming stable covalent bonds with complementary functional groups on a material's

surface. The most common and well-established method involves the amidation of surface

carboxyl groups.

Carbodiimide-Mediated Amide Bond Formation
This is the most prevalent strategy for attaching amine-containing molecules to materials like

carboxylated nanoparticles, polymers (e.g., poly(lactic-co-glycolic acid), PLGA), and self-

assembled monolayers.[5] The reaction proceeds via a two-step mechanism, typically

facilitated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide

hydrochloride (EDC), and often stabilized by N-hydroxysuccinimide (NHS).
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Activation of Carboxyl Groups: EDC reacts with surface carboxyl groups (-COOH) to form a

highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous

solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

Stabilization with NHS: To improve efficiency and mitigate hydrolysis, NHS is added. It reacts

with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable

intermediate is less susceptible to hydrolysis but highly reactive toward primary amines.[6]

Nucleophilic Attack and Amide Bond Formation: The primary amine of 3-amino-N,N-
dimethylpropanamide hydrochloride performs a nucleophilic attack on the carbonyl

carbon of the NHS ester, displacing NHS and forming a stable, covalent amide bond.
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Step 1: Carboxyl Activation

Step 2: NHS Ester Formation

Step 3: Amine Coupling
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Mechanism of EDC/NHS mediated amine coupling.

Detailed Experimental Protocols
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Safety Precaution: 3-amino-N,N-dimethylpropanamide hydrochloride is known to cause

skin and eye irritation and may cause an allergic skin reaction or respiratory irritation.[4][7]

Always handle this chemical in a fume hood while wearing appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Surface Modification of Carboxylated
Nanoparticles
This protocol details the procedure for conjugating 3-amino-N,N-dimethylpropanamide
hydrochloride to nanoparticles that present carboxyl groups on their surface (e.g., carboxyl-

functionalized polystyrene beads, quantum dots, or PLGA nanoparticles).

Materials:

Carboxylated nanoparticles

3-amino-N,N-dimethylpropanamide hydrochloride

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Washing/Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Centrifugal filter units (with appropriate molecular weight cut-off for the nanoparticles)

Procedure:

Nanoparticle Preparation:

Resuspend the stock carboxylated nanoparticles in Activation Buffer (MES, pH 6.0).

Wash the nanoparticles twice by centrifugation followed by resuspension in fresh

Activation Buffer. This step is critical to remove any storage buffers containing primary
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amines (like Tris) that would compete with the desired reaction.[6]

After the final wash, resuspend the nanoparticles in Activation Buffer to a concentration of

1-10 mg/mL.

Activation of Carboxyl Groups:

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in

chilled Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes

quickly.

Add EDC and NHS to the nanoparticle suspension. A typical starting point is a 50-100 fold

molar excess of EDC/NHS relative to the estimated number of carboxyl groups on the

nanoparticle surface.

Scientist's Note: The optimal ratio depends on the nanoparticle and must be determined

empirically. A higher excess drives the reaction but can also lead to particle aggregation.

Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous

mixing (e.g., on a rotator or shaker) to form the NHS-ester intermediate.[6]

Conjugation Reaction:

Dissolve 3-amino-N,N-dimethylpropanamide hydrochloride in PBS (pH 7.4) to a

concentration of ~10-20 mg/mL.

Immediately after the activation step, wash the activated nanoparticles once with PBS (pH

7.4) using centrifugation to remove excess EDC and NHS. This prevents unwanted side

reactions.

Resuspend the activated nanoparticles in PBS (pH 7.4).

Add the 3-amino-N,N-dimethylpropanamide hydrochloride solution to the activated

nanoparticle suspension. A 100-500 fold molar excess of the amine linker over the

carboxyl groups is recommended.

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with

gentle mixing.
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Quenching and Purification:

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 15-30 minutes. This step deactivates any remaining unreacted NHS esters,

preventing them from reacting non-specifically in downstream applications.

Purify the surface-modified nanoparticles by performing at least three cycles of

centrifugation and resuspension in fresh PBS (pH 7.4). Alternatively, dialysis can be used

for smaller nanoparticles to remove excess reagents and byproducts.

Storage:

Resuspend the final, purified nanoparticles in a suitable storage buffer (e.g., PBS with

0.02% sodium azide as a preservative). Store at 4°C.
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Workflow for nanoparticle surface modification.
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Characterization of Modified Surfaces
Thorough characterization is essential to confirm the covalent attachment of the linker and to

understand the new properties of the modified surface.[1] A combination of techniques is

recommended for a comprehensive analysis.
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Technique Information Provided
Rationale & Expected

Outcome

Fourier-Transform Infrared

Spectroscopy (FTIR)

Presence of specific chemical

bonds.

Appearance of a new amide I

band (~1650 cm⁻¹) and amide

II band (~1550 cm⁻¹) confirms

amide bond formation. The

characteristic vibrations of the

N,N-dimethyl group can also

be observed.[8][9]

X-ray Photoelectron

Spectroscopy (XPS)

Surface elemental composition

and chemical states.

An increase in the nitrogen (N

1s) signal relative to the

substrate signals. High-

resolution scans of the N 1s

peak can distinguish between

the newly formed amide

nitrogen and other nitrogen

species.[1][8]

Zeta Potential Measurement Surface charge.

For a negatively charged

carboxylated surface,

successful conjugation with the

linker will result in a shift of the

zeta potential towards a more

neutral or slightly positive

value, depending on the pH

and surface density.

Contact Angle Measurement
Surface

hydrophilicity/hydrophobicity.

Successful modification should

lead to a decrease in the water

contact angle, indicating an

increase in surface

hydrophilicity due to the

presence of the polar amide

groups.

Thermogravimetric Analysis

(TGA)

Quantifies the amount of

grafted material.

By comparing the weight loss

profile of unmodified and

modified materials, the mass of
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the grafted organic layer can

be determined, providing a

quantitative measure of

modification efficiency.[10]

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution

Low Modification Efficiency

1. Inactive EDC/NHS reagents.

2. Presence of competing

nucleophiles (e.g., Tris buffer).

3. Insufficient molar excess of

reagents. 4. Hydrolysis of

activated esters.

1. Use fresh, high-quality EDC

and prepare solutions

immediately before use. 2.

Ensure all initial washing steps

are performed with an amine-

free buffer like MES or

HEPES. 3. Increase the molar

excess of EDC/NHS and the

amine linker. 4. Minimize the

time between the activation

and conjugation steps.

Nanoparticle Aggregation

1. Excessive cross-linking by

EDC. 2. Change in surface

charge neutralization.

1. Reduce the concentration of

EDC or the reaction time. Use

a two-step protocol where

excess EDC is removed before

adding the amine. 2. Adjust the

pH of the buffer or add a non-

ionic surfactant (e.g., Tween-

20) at a low concentration

during the reaction.

Inconsistent Results

1. Variability in starting

material. 2. Inconsistent

reaction timing or temperature.

1. Thoroughly characterize the

starting material to ensure a

consistent density of surface

functional groups. 2. Strictly

adhere to the established

protocol parameters for all

experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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